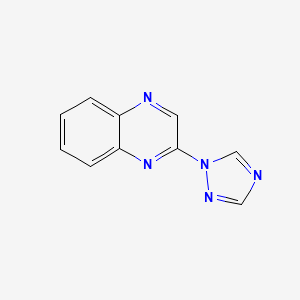

2-(1H-1,2,4-triazol-1-yl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-2-4-9-8(3-1)12-5-10(14-9)15-7-11-6-13-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVBBGWPWLVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization of Pre Functionalized Precursors:this is the More Common and Regiochemically Controlled Approach.

Quinoxaline (B1680401) Core Modification: A vast array of analogs can be synthesized by starting with substituted o-phenylenediamines. For example, using a 4-nitro-o-phenylenediamine (B140028) in the initial condensation step will ultimately yield a 6-nitro-2-(1H-1,2,4-triazol-1-yl)quinoxaline derivative. The nitro group can then serve as a handle for further transformations, such as reduction to an amine. Similarly, starting with halogenated or alkylated o-phenylenediamines allows for systematic modification of the benzo portion of the heterocycle.

Selective Halogen Substitution: Using a dihaloquinoxaline, such as 2,6-dichloroquinoxaline, allows for selective substitution. The chlorine at the 2-position is generally more reactive towards SNAr than the one on the benzene (B151609) ring. This allows for the initial attachment of the triazole ring, leaving the 6-chloro position available for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse aryl or alkynyl groups rasayanjournal.co.in.

Post Synthetic Functionalization:direct Functionalization of the 2 1h 1,2,4 Triazol 1 Yl Quinoxaline Core is Also Possible, Though Potentially Less Regioselective. the Benzo Ring of the Quinoxaline Moiety Can Undergo Electrophilic Aromatic Substitution, Such As Nitration or Halogenation. the Reaction Conditions Must Be Carefully Controlled to Avoid Degradation of the Electron Deficient Pyrazine or Triazole Rings.

Green Chemistry Principles Applied to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. These principles can be applied to various stages of the synthesis of the target compound and its precursors ekb.egijirt.org.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. Both the initial condensation to form the quinoxaline (B1680401) ring and the final SNAr step can be performed under microwave irradiation, drastically reducing reaction times from hours to minutes and often improving yields beilstein-journals.orgudayton.eduudayton.edu.

Green Solvents and Catalysts: The synthesis of the quinoxaline core has been successfully demonstrated in greener solvents like water or ethanol, often facilitated by recyclable heterogeneous catalysts such as silica (B1680970) nanoparticles, zeolites, or supported heteropolyacids nih.govbenthamdirect.comrsc.org. This minimizes the reliance on volatile and toxic organic solvents.

Solvent-Free Reactions: For certain steps, particularly the condensation to form the quinoxaline precursor, solvent-free "grindstone" chemistry or reactions on solid supports can be employed. These methods reduce waste and simplify product work-up.

One-Pot Procedures: Developing tandem or one-pot reactions where the quinoxaline core is formed and subsequently functionalized in the same reaction vessel improves atom economy and process efficiency by eliminating the need for isolation and purification of intermediates nih.gov.

By integrating these green methodologies, the synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline and its derivatives can be made more sustainable and aligned with modern standards of chemical production.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 1h 1,2,4 Triazol 1 Yl Quinoxaline

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR) of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

A definitive ¹H and ¹³C NMR analysis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline would require experimental data to assign specific chemical shifts and coupling constants. However, based on the known spectra of quinoxaline (B1680401) and 1,2,4-triazole (B32235) derivatives, a general prediction of the spectral features can be made. ekb.egurfu.runih.govnih.govnih.govresearchgate.net

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the protons of both the quinoxaline and triazole rings. The protons on the quinoxaline ring would likely appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The chemical shifts would be influenced by the electron-withdrawing nature of the triazole substituent. The protons of the 1,2,4-triazole ring are expected to resonate as singlets in the downfield region, with typical values observed for similar structures. urfu.ru

Expected ¹³C NMR Spectral Features: In the ¹³C NMR spectrum, the carbon atoms of the quinoxaline ring would produce a series of signals in the aromatic region (approximately δ 120-150 ppm). The carbon atom directly attached to the triazole ring (C2 of the quinoxaline) would likely experience a downfield shift. The carbon atoms of the triazole ring would also have characteristic chemical shifts. ekb.egurfu.ru

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning the proton and carbon signals and confirming the connectivity of the molecule. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

The mass spectrometric analysis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline would provide crucial information about its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming its elemental composition.

Expected Fragmentation Pathways: The fragmentation of the molecular ion under electron impact (EI) or electrospray ionization (ESI) conditions would likely involve characteristic losses of neutral molecules from the triazole and quinoxaline rings. Common fragmentation patterns for 1,2,4-triazole derivatives involve the loss of N₂ or HCN. The quinoxaline ring may undergo fragmentation leading to the formation of stable benzopyrazine-derived cations. ualberta.caiau.ir A detailed analysis of the fragment ions would help in confirming the structure of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be used to identify the functional groups and characterize the vibrational modes of the molecule.

Expected Infrared (IR) and Raman Spectral Features: The IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the aromatic rings (typically in the 3100-3000 cm⁻¹ region). The C=N and C=C stretching vibrations of the quinoxaline and triazole rings would appear in the 1650-1400 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations would be observed in the fingerprint region (below 1300 cm⁻¹). The C-N stretching vibration of the 1,2,4-triazole ring is also a characteristic feature. iucr.org A comparative analysis of the IR and Raman spectra would provide complementary information due to their different selection rules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions in 2-(1H-1,2,4-triazol-1-yl)quinoxaline

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-(1H-1,2,4-triazol-1-yl)quinoxaline is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

Expected Electronic Transitions: The quinoxaline core is known to display characteristic π → π* transitions. The presence of the triazole ring and the lone pairs on the nitrogen atoms would likely introduce n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. The exact positions and intensities of these absorption maxima would depend on the solvent used, as solvatochromic effects can influence the energy levels of the electronic states.

Single-Crystal X-ray Diffraction Studies: Solid-State Molecular Conformation and Intermolecular Interactions of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. Although no specific crystal structure data for 2-(1H-1,2,4-triazol-1-yl)quinoxaline has been found, studies on similar molecules provide an idea of what to expect. iucr.orgnih.gov

Expected Solid-State Features: A crystal structure analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the molecular conformation. It is anticipated that the quinoxaline ring system would be largely planar. The orientation of the triazole ring relative to the quinoxaline moiety would be a key structural feature. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential hydrogen bonding involving the triazole N-H, would likely play a significant role in the crystal packing. nih.gov

Advanced Computational and Theoretical Investigations on 2 1h 1,2,4 Triazol 1 Yl Quinoxaline

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and various reactivity parameters.

The electronic structure of 2-(1H-1,2,4-triazol-1-yl)quinoxaline is characterized by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity and stability. These descriptors, derived from conceptual Density Functional Theory (DFT), include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Global Hardness (η): Represents the resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 2-(1H-1,2,4-triazol-1-yl)quinoxaline Note: These values are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Parameter | Symbol | Formula | Representative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.35 eV |

| Global Softness | S | 1/(2η) | 0.21 eV-1 |

Density Functional Theory (DFT) Studies: Geometry Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction for 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and spectroscopic properties of molecules.

Vibrational Frequencies: Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or aromatic ring deformations. By comparing the calculated spectrum with experimental data, the structure of a synthesized compound can be confirmed. For instance, characteristic stretching frequencies for the C=N bonds within the quinoxaline (B1680401) and triazole rings, as well as aromatic C-H stretching, would be identified.

Spectroscopic Properties: DFT calculations can also predict electronic transitions, which are observed in UV-Visible spectroscopy. The calculations provide information on the excitation energies and oscillator strengths of these transitions, which correspond to the absorption wavelengths (λmax). These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO), often described as π → π* or n → π* transitions.

Table 2: Predicted Vibrational Frequencies and UV-Vis Absorption for 2-(1H-1,2,4-triazol-1-yl)quinoxaline Note: Representative data based on DFT calculations.

| Spectroscopic Data | Feature | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| Vibrational (IR) | Aromatic C-H stretch | 3100-3000 cm-1 | Stretching of C-H bonds on quinoxaline and triazole rings |

| C=N stretch | 1620-1550 cm-1 | Stretching of imine bonds in both heterocyclic rings | |

| Aromatic C=C stretch | 1500-1400 cm-1 | In-plane stretching of the aromatic rings | |

| Electronic (UV-Vis) | λmax1 | ~320 nm | π → π* transition |

Molecular Dynamics Simulations: Conformational Landscapes and Solvation Effects on 2-(1H-1,2,4-triazol-1-yl)quinoxaline

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its interactions with its environment.

Conformational Landscapes: MD simulations can explore the conformational landscape of 2-(1H-1,2,4-triazol-1-yl)quinoxaline by simulating its movements at a given temperature. This is particularly useful for understanding the flexibility of the bond linking the quinoxaline and triazole rings. The simulation can reveal the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's structure in a dynamic state than a simple geometry optimization.

Solvation Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvation effects. By analyzing the radial distribution functions, one can determine how solvent molecules arrange around different parts of the solute, such as the nitrogen atoms of the triazole ring, which are potential hydrogen bond acceptors. This information is critical for understanding the molecule's solubility and its behavior in a biological, aqueous environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(1H-1,2,4-triazol-1-yl)quinoxaline Derivatives (focus on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For 2-(1H-1,2,4-triazol-1-yl)quinoxaline, a QSAR study would involve synthesizing and testing a series of derivatives with different substituents on the quinoxaline and/or triazole rings.

The core of QSAR lies in the calculation of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure. A QSAR model is then built by correlating these descriptors with the observed biological activity (e.g., IC50 values). Descriptors relevant to quinoxaline derivatives often fall into several categories:

Topological Descriptors: Based on the 2D representation of the molecule, such as the Randic shape index, which relates to molecular size and branching.

Electronic Descriptors: Derived from quantum chemical calculations, including dipole moment, HOMO/LUMO energies, and atomic charges. These describe the molecule's electronic properties and reactivity.

Steric Descriptors: Relate to the 3D shape and size of the molecule, such as molecular volume or surface area. These are crucial for understanding how a ligand fits into a receptor's binding pocket.

Hydrophobic Descriptors: Quantify the molecule's hydrophobicity (e.g., LogP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 3: Key Molecular Descriptors for QSAR Analysis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline Derivatives

| Descriptor Class | Example Descriptor | Information Encoded | Potential Influence on Activity |

|---|---|---|---|

| Topological | Path/Walk 4-Randic Shape Index (PW4) | Molecular branching and complexity | Steric fit and interactions with the target |

| Electronic | Topological Charges (e.g., JGI2) | Charge distribution across the molecule | Electrostatic interactions with the target |

| Quantum Chemical | LUMO Energy | Electron-accepting ability | Covalent bond formation or charge-transfer interactions |

| Constitutional | Molecular Weight (MW) | Size of the molecule | General fit and pharmacokinetic properties |

| Hydrophobic | LogP | Lipophilicity | Membrane permeability and hydrophobic interactions |

In Silico Prediction of Potential Biological Targets and Binding Modes of 2-(1H-1,2,4-triazol-1-yl)quinoxaline via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Potential Biological Targets: Given the known activities of related compounds, several potential biological targets can be proposed for 2-(1H-1,2,4-triazol-1-yl)quinoxaline. Docking studies on similar quinoxaline and triazole derivatives have identified targets such as:

Epidermal Growth Factor Receptor (EGFR) Kinase: A common target in cancer therapy.

Adenosine (B11128) Receptors (e.g., A2B, A3): G-protein coupled receptors involved in various physiological processes.

DNA: Some planar aromatic systems can act as DNA intercalators.

Microbial Enzymes: Targets for developing antimicrobial agents.

Binding Mode Prediction: A molecular docking simulation places the ligand into the active site of the target protein and scores the different poses based on a scoring function, which estimates the binding affinity. The results provide a predicted binding energy and a detailed view of the intermolecular interactions. For example, in a kinase active site, key interactions often involve hydrogen bonds with backbone atoms in the hinge region, and π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. The nitrogen atoms in the quinoxaline and triazole rings are likely to act as hydrogen bond acceptors, while the aromatic systems can participate in stacking and hydrophobic interactions.

Table 4: Hypothetical Molecular Docking Results of 2-(1H-1,2,4-triazol-1-yl)quinoxaline with EGFR Kinase Note: This table presents a plausible scenario based on docking studies of similar inhibitors.

| Parameter | Result | Details |

|---|---|---|

| Target Protein | EGFR Kinase (PDB ID: 4HJO) | A key target in oncology |

| Predicted Binding Energy | -8.5 kcal/mol | Indicates a potentially strong binding affinity |

| Key Interactions | Hydrogen Bond | Nitrogen atom of the quinoxaline ring with the backbone NH of Met793 in the hinge region |

| Hydrogen Bond | Nitrogen atom of the triazole ring with a key active site residue | |

| π-π Stacking | Quinoxaline ring stacking with the side chain of Phe856 |

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the coordination chemistry and metal complexes involving the compound “2-(1H-1,2,4-triazol-1-yl)quinoxaline”.

Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this specific chemical compound. The required information on its ligand properties, the synthesis and characterization of its metal complexes, spectroscopic and structural analyses, catalytic applications, and its use in supramolecular assemblies or Metal-Organic Frameworks (MOFs) is not present in the accessible scientific domain.

Searches for this compound and its coordination chemistry have yielded results for related but structurally distinct molecules, such as other derivatives of quinoxaline or different 1,2,4-triazole-containing ligands. However, per the strict instructions to focus exclusively on “2-(1H-1,2,4-triazol-1-yl)quinoxaline”, this information cannot be used to construct the requested article.

Molecular Mechanism of Biological Interactions of 2 1h 1,2,4 Triazol 1 Yl Quinoxaline and Its Derivatives

Exploration of Specific Biological Targets and Pathways Modulated by 2-(1H-1,2,4-triazol-1-yl)quinoxaline

While direct studies on the specific biological targets of 2-(1H-1,2,4-triazol-1-yl)quinoxaline are limited, research on its derivatives has revealed several key molecular targets and pathways. The diverse biological activities of these compounds, including anticancer and anti-inflammatory effects, stem from their interactions with various proteins and nucleic acids.

One of the primary areas of investigation for quinoxaline-triazole hybrids is in oncology. These compounds have been shown to target several protein kinases involved in cancer cell proliferation and survival. ekb.eg For instance, certain derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. nih.gov Inhibition of EGFR blocks downstream signaling pathways that promote cell growth and division. Additionally, some quinoxaline-triazole hybrids have demonstrated inhibitory activity against other kinases such as Apoptosis signal-regulated kinase 1 (ASK1), which is involved in stress and inflammatory responses that can contribute to disease progression. nih.govtandfonline.com The MET kinase, another receptor tyrosine kinase implicated in various cancers, has also been identified as a target for some quinazoline-1,2,3-triazole hybrids, a closely related class of compounds. nih.govresearchgate.net

Beyond kinase inhibition, some nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalating agents. sci-hub.sersc.org These molecules can insert themselves between the base pairs of DNA, disrupting its structure and function, which can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism of action is a hallmark of several established chemotherapeutic drugs.

Furthermore, the triazoloquinoxaline scaffold is a well-established framework for the development of adenosine (B11128) receptor antagonists. nih.goveurekaselect.com Specifically, derivatives of 1,2,4-triazolo[1,5-a]quinoxaline have been extensively studied as potent and selective antagonists of the A3 adenosine receptor. nih.gov This receptor is involved in various physiological processes, and its modulation has potential therapeutic applications in inflammatory diseases and glaucoma. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Investigations of 2-(1H-1,2,4-triazol-1-yl)quinoxaline Derivatives

The therapeutic potential of 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives is often linked to their ability to inhibit specific enzymes. Kinetic studies of these interactions provide valuable insights into their mechanism of action and help in the design of more potent and selective inhibitors. Much of the research has focused on their activity as protein kinase inhibitors.

Quinoxaline (B1680401) derivatives are often investigated as ATP-competitive inhibitors of kinases. ekb.eg This means they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins. For example, novel quinoxaline derivatives have been synthesized and evaluated as ASK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govtandfonline.com The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the in vitro enzyme inhibition data for some quinoxaline-triazole derivatives against various kinases:

| Compound Type | Target Enzyme | IC50 Value | Reference |

| Quinoxaline Derivative | ASK1 | 30.17 nM | tandfonline.com |

| Quinoxaline-Arylfuran Derivative | STAT3 (phosphorylation) | - | rsc.org |

| Quinoxaline-linked-1,2,4-triazole-Sulfonamide | EGFR | Promising Inhibitory Activity | thesciencein.org |

| Quinazoline-1,2,3-triazole hybrid | MET kinase | 36.0 µM | researchgate.net |

| Novel Quinoxaline Derivative | EGFR | 0.3 µM | nih.gov |

| Novel Quinoxaline Derivative | COX-2 | 0.46 µM | nih.gov |

Mechanistic studies on 1,2,4-triazole (B32235) derivatives have also highlighted their potential to inhibit other classes of enzymes, such as acetylcholinesterase and α-glucosidase, which are relevant to Alzheimer's disease and diabetes, respectively. nih.govisp.edu.pk While specific kinetic data for 2-(1H-1,2,4-triazol-1-yl)quinoxaline in these contexts is not yet available, the broader family of triazole-containing compounds demonstrates a wide range of enzyme inhibitory activities.

Receptor Binding Studies and Ligand-Receptor Interaction Models for 2-(1H-1,2,4-triazol-1-yl)quinoxaline

A significant body of research on triazoloquinoxaline derivatives has focused on their interaction with G protein-coupled receptors (GPCRs), particularly adenosine receptors. These studies have led to the development of potent and selective antagonists for the A3 adenosine receptor subtype.

Radioligand binding assays have been instrumental in determining the affinity of these compounds for different adenosine receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors. For instance, a series of 4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives were designed and evaluated as human A3 adenosine receptor (hA3 AR) antagonists. One of the most potent compounds identified was 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one. nih.gov

Molecular modeling and docking studies have been employed to visualize the binding mode of these antagonists within the A3 adenosine receptor. nih.gov These models suggest that the tricyclic core of the triazoloquinoxaline scaffold anchors the molecule in the receptor's binding pocket, while substituents at various positions can form specific interactions with amino acid residues, thereby influencing affinity and selectivity.

The table below presents the binding affinities of selected triazoloquinoxaline derivatives for the human A3 adenosine receptor:

| Compound | Receptor | Binding Affinity (Ki) |

| 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one | hA3 AR | Potent Antagonist |

| N5-α-methyl-(phenylacetyl) derivative of CGS 15943 | A3 receptors | 0.36 nM |

| N5-diphenylacetyl derivative of CGS 15943 | human A3 receptors | 0.59 nM |

These studies highlight the versatility of the triazoloquinoxaline scaffold in designing ligands with high affinity and selectivity for specific receptor subtypes.

Structure-Activity Relationship (SAR) Studies for Modulating Molecular Biological Effects of 2-(1H-1,2,4-triazol-1-yl)quinoxaline Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 2-(1H-1,2,4-triazol-1-yl)quinoxaline analogs, SAR studies have provided critical insights for optimizing their anticancer and receptor-modulating properties.

In the context of anticancer activity, modifications at various positions of the quinoxaline and triazole rings have been shown to significantly impact cytotoxicity. For some quinoxaline derivatives with a triazole ring, an aliphatic linker at the third position of the quinoxaline is essential for activity, whereas a nitrogen linker decreases activity. mdpi.com Furthermore, the nature of substituents on aromatic rings attached to the core structure plays a crucial role. Electron-releasing groups, such as methoxy (B1213986) (OCH3), on an aromatic ring at the second position of the quinoxaline system tend to increase anticancer activity, while electron-withdrawing groups like nitro (NO2) at the seventh position can decrease it. mdpi.com

The following table summarizes some key SAR findings for anticancer quinoxaline-triazole derivatives:

| Position of Substitution | Favorable Substituent/Feature | Unfavorable Substituent/Feature | Reference |

| Quinoxaline Position 3 | Aliphatic linker (CH2) | Nitrogen linker | mdpi.com |

| Aromatic ring at Quinoxaline Position 2 | Electron-releasing groups (e.g., OCH3) | Electron-withdrawing groups | mdpi.com |

| Quinoxaline Position 7 | - | Electron-withdrawing group (NO2) | mdpi.com |

For adenosine A3 receptor antagonists based on the 1,2,4-triazolo[1,5-a]quinoxaline scaffold, SAR studies have revealed that substitution at the 2-position of the triazoloquinoxaline ring with a (hetero)aryl moiety is important for high affinity. nih.gov Interestingly, replacing the aryl group with a carboxylate function can lead to a significant increase in selectivity for the A3 receptor over the A1 subtype. nih.gov Distal modifications of substituents at the N5-position of related triazoloquinazoline antagonists have also been shown to be highly modulatory for potency and selectivity at adenosine receptors.

Investigations into Cellular Uptake and Intracellular Localization Mechanisms of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

The ability of a compound to cross the cell membrane and reach its intracellular target is a critical determinant of its biological activity. While specific studies on the cellular uptake and intracellular localization of 2-(1H-1,2,4-triazol-1-yl)quinoxaline are not extensively reported, insights can be gleaned from the physicochemical properties of this class of molecules and studies on related heterocyclic compounds.

The cellular uptake of small molecules is often governed by their lipophilicity, size, and ability to form hydrogen bonds, as described by Lipinski's "rule of five". Many quinoxaline derivatives have been designed to adhere to these principles to ensure good membrane permeability and oral bioavailability. nih.gov For instance, the topological polar surface area (TPSA) of a molecule, which is a good predictor of its transport properties, has been calculated for various quinoxaline derivatives to be within a range that suggests good membrane permeability. nih.gov Given the relatively small and moderately lipophilic nature of the 2-(1H-1,2,4-triazol-1-yl)quinoxaline scaffold, passive diffusion is a likely mechanism of cellular uptake.

Emerging Applications of 2 1h 1,2,4 Triazol 1 Yl Quinoxaline in Advanced Materials

Optoelectronic Properties and Potential in Organic Light-Emitting Diodes (OLEDs) and Solar Cells based on 2-(1H-1,2,4-triazol-1-yl)quinoxaline

The unique electronic architecture of 2-(1H-1,2,4-triazol-1-yl)quinoxaline, featuring an electron-deficient quinoxaline (B1680401) core and a potentially electron-rich triazole substituent, suggests its utility in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and solar cells. Quinoxaline derivatives are recognized for their strong electron-accepting nature, which facilitates efficient electron injection and transport, crucial for the performance of these devices. beilstein-journals.orgcase.edu The incorporation of a triazole ring can further modulate the electronic properties, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Optoelectronic Properties of Analogous Quinoxaline-Based Compounds for OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Application | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |

| M1 (carbazole/diphenylquinoxaline) | -5.60 | -3.09 | Host in red PHOLED | 14.66 | 28,619 | rsc.org |

| M2 (carbazole/diphenylquinoxaline) | -5.60 | -3.21 | Host in red PHOLED | 15.07 | 28,818 | rsc.org |

Photophysical Behavior of 2-(1H-1,2,4-triazol-1-yl)quinoxaline in Solution and Solid-State Matrixes

The photophysical properties of 2-(1H-1,2,4-triazol-1-yl)quinoxaline are expected to be characterized by intramolecular charge transfer (ICT) from the triazole moiety to the quinoxaline core. This ICT character is a common feature in D-A type molecules and often leads to interesting solvatochromic effects, where the absorption and emission spectra are sensitive to the polarity of the solvent. nih.govmdpi.com

In solution, it is anticipated that 2-(1H-1,2,4-triazol-1-yl)quinoxaline will exhibit absorption bands in the UV-visible region corresponding to π–π* transitions within the aromatic system. researchgate.net The emission properties are likely to be influenced by the solvent environment, with a potential for red-shifted emission in more polar solvents due to the stabilization of the charge-separated excited state. Studies on related nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazolines have shown moderate to high fluorescence quantum yields in solution. nih.gov

In the solid state, the photophysical behavior will be dictated by the intermolecular interactions and molecular packing. The planar nature of the quinoxaline ring and the potential for hydrogen bonding involving the triazole moiety could lead to the formation of aggregates. Depending on the packing arrangement, this could result in either aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE), a phenomenon where non-emissive molecules in solution become highly luminescent upon aggregation. mdpi.com

Table 2: Photophysical Data for Analogous Triazoloquinazoline Derivatives in Toluene

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | Ref. |

| Analog 1 | 350 | 450 | 94 | mdpi.com |

| Analog 2 | 360 | 480 | 85 | mdpi.com |

Utilization of 2-(1H-1,2,4-triazol-1-yl)quinoxaline in Supramolecular Chemistry and Self-Assembly Processes

The structural features of 2-(1H-1,2,4-triazol-1-yl)quinoxaline make it a promising candidate for applications in supramolecular chemistry. The nitrogen atoms in both the quinoxaline and triazole rings can act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings can serve as hydrogen bond donors. These interactions, along with π-π stacking of the quinoxaline units, can drive the self-assembly of these molecules into well-defined supramolecular architectures.

The triazole moiety is particularly known for its ability to coordinate with metal ions, which can be exploited to construct metallosupramolecular assemblies. rsc.org The nitrogen atoms of the triazole ring can act as ligands, binding to metal centers to form discrete coordination complexes or extended coordination polymers. The resulting structures could have applications in areas such as catalysis, molecular recognition, and porous materials. For example, related N-heterocyclic compounds have been used to create metallosupramolecular tweezers with host-guest chemistry properties. nih.gov

Development of Sensor Technologies and Chemo-sensing Platforms based on 2-(1H-1,2,4-triazol-1-yl)quinoxaline

The combination of a fluorescent quinoxaline core and a metal-coordinating triazole unit in 2-(1H-1,2,4-triazol-1-yl)quinoxaline provides a strong foundation for the development of chemosensors. The fluorescence of the quinoxaline moiety can be modulated by the binding of an analyte to the triazole ring, leading to a "turn-on" or "turn-off" fluorescent response.

This molecule has the potential to be a selective sensor for metal ions, as the triazole ring can act as a recognition site. The coordination of a metal ion to the triazole could alter the ICT process, resulting in a detectable change in the fluorescence spectrum. researchgate.netsci-hub.se For instance, chemosensors based on triazole-functionalized quinoline (B57606) have been shown to selectively detect Fe³⁺ ions. sci-hub.se Similarly, 2-(1H-1,2,4-triazol-1-yl)quinoxaline could be engineered to detect specific metal ions with high sensitivity and selectivity.

Beyond metal ions, the versatile structure of this compound could also be adapted for the sensing of anions or small organic molecules through the introduction of appropriate functional groups.

Table 3: Sensing Performance of a Triazole-Based Fluorescent Probe for Metal Ions

| Probe | Analyte | Detection Limit | Fluorescence Change | Ref. |

| CH₃-R6G | Hg²⁺ | 1.34 x 10⁻⁸ M | Turn-on | nih.gov |

| CN-R6G | Hg²⁺ | 1.56 x 10⁻⁸ M | Turn-on | nih.gov |

Integration of 2-(1H-1,2,4-triazol-1-yl)quinoxaline into Functional Polymeric and Hybrid Materials

Incorporating 2-(1H-1,2,4-triazol-1-yl)quinoxaline into polymeric and hybrid materials can impart them with the desirable electronic and photophysical properties of the small molecule. This can be achieved by either copolymerizing functionalized derivatives of the compound or by blending it into a polymer matrix.

Functional Polymeric Materials: By introducing polymerizable groups onto the quinoxaline or triazole rings, 2-(1H-1,2,4-triazol-1-yl)quinoxaline can be incorporated as a monomer into a polymer backbone. The resulting polymers could find applications as electron-transporting layers in OLEDs or as active layers in organic solar cells. Quinoxaline-based copolymers have been synthesized and shown to have good thermal stability and charge transport properties. rsc.org

Hybrid Materials: 2-(1H-1,2,4-triazol-1-yl)quinoxaline can also be integrated into inorganic matrices to create organic-inorganic hybrid materials. For example, it could be grafted onto the surface of semiconductor nanoparticles to improve their dispersibility and to facilitate charge transfer processes. The triazole moiety can also be used to coordinate with metal-organic frameworks (MOFs), leading to hybrid materials with tailored porosity and functionality.

Conclusion and Future Research Perspectives for 2 1h 1,2,4 Triazol 1 Yl Quinoxaline

Synthesis and Structural Characterization of 2-(1H-1,2,4-triazol-1-yl)quinoxaline: Key Achievements and Challenges

The synthesis of 2-(1H-1,2,4-triazol-1-yl)quinoxaline is most plausibly achieved via nucleophilic aromatic substitution. This strategy typically involves the reaction of a quinoxaline (B1680401) core bearing a suitable leaving group at the C2-position, such as 2-chloroquinoxaline, with 1,2,4-triazole (B32235). Studies on the synthesis of analogous 2-(1H-1,2,4-triazol-1-yl)quinolines have demonstrated the viability of this approach, which can be conducted under neutral, acidic, or basic conditions to afford the desired product researchgate.net.

A primary challenge in this synthesis is controlling regioselectivity. The 1,2,4-triazole ring can be alkylated or arylated at either the N1 or N4 position chemicalbook.com. Reaction conditions, including the choice of base and solvent, play a critical role in directing the substitution to the desired N1 position to yield the target compound. For instance, using the sodium salt of 1,2,4-triazole often favors N1 substitution researchgate.netchemicalbook.com.

Key achievements in the broader field include the development of efficient, often one-pot, transition-metal-free tandem processes for creating related triazoloquinoxaline systems researchgate.net. However, for the specific title compound, a key challenge remains the optimization of reaction conditions to ensure high yield and regioselectivity, avoiding the formation of the N4-substituted isomer.

Structural characterization of the synthesized compound would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations for Structural Confirmation |

| ¹H NMR | Distinct signals for the protons on both the quinoxaline and triazole rings, with chemical shifts and coupling constants confirming the substitution pattern. |

| ¹³C NMR | Characteristic signals for all carbon atoms, confirming the connectivity between the C2 of the quinoxaline and the N1 of the triazole. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₇N₅, confirming the elemental composition. |

| IR Spectroscopy | Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic heterocyclic systems. |

| X-ray Crystallography | Unambiguous determination of the solid-state structure, confirming the N1-C2 linkage and providing precise bond lengths and angles. |

Future synthetic work should focus on developing highly efficient and regioselective protocols, potentially exploring greener synthetic routes and microwave-assisted methods to shorten reaction times and improve yields.

Insights from Advanced Computational Studies on 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Advanced computational studies, such as Density Functional Theory (DFT) and molecular docking, are invaluable for predicting the properties and potential applications of novel compounds. For the broader class of quinoxaline and triazole derivatives, these methods have been extensively used to elucidate electronic structures, predict reactivity, and model biological interactions nih.govmdpi.com.

Computational analyses for 2-(1H-1,2,4-triazol-1-yl)quinoxaline could provide significant insights:

Molecular Geometry and Electronic Properties: DFT calculations can optimize the molecular geometry and map the Molecular Electrostatic Potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting sites of coordination with metal ions and interactions with biological receptors mdpi.com.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic properties relevant to material science applications mdpi.com.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models have been developed for related triazole derivatives to correlate physicochemical properties with anticancer activity bohrium.com. Similar models could be built for 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives to guide the design of more potent analogues.

Molecular Docking: Docking simulations can predict the binding modes and affinities of the compound within the active sites of various enzymes or receptors. For related triazolo[4,3-a]quinoxalines, docking has been used to study interactions with targets like α-amylase, α-glucosidase, and acetylcholinesterase, often identifying key hydrogen bonds and hydrophobic interactions that drive binding nih.gov.

These computational approaches offer a powerful, resource-efficient way to screen the compound for various potential applications before undertaking extensive experimental work.

Advances in Coordination Chemistry and Catalysis with 2-(1H-1,2,4-triazol-1-yl)quinoxaline Complexes

The presence of multiple nitrogen atoms makes 2-(1H-1,2,4-triazol-1-yl)quinoxaline an excellent candidate for use as a ligand in coordination chemistry. Recent research into "triazolylquinoxalines" has confirmed that nitrogen-bound isomers can act as effective chelating ligands rsc.org. The coordination typically occurs through the pyrazine (B50134) nitrogen of the quinoxaline ring and a nitrogen atom from the triazole ring (specifically N3) rsc.org.

Significant advances in this area include the synthesis and characterization of novel metal complexes. For example, the reaction of a related triazolylquinoxaline ligand with silver(I) salts has been shown to yield distinct supramolecular structures depending on the counterion:

With silver nitrate (AgNO₃), a dimeric metallacycle is formed rsc.org.

With silver triflate (AgSO₃CF₃), a one-dimensional coordination polymer is produced rsc.org.

This demonstrates the ligand's versatility in forming complex architectures. The resulting metal-organic frameworks (MOFs) and coordination polymers are of interest for their potential applications in catalysis, gas storage, and sensing researchgate.net. The catalytic potential of such complexes is a promising area, as metal complexes incorporating 1,2,3-triazoles are known to function as effective catalysts rsc.org.

Future work should involve exploring the coordination of 2-(1H-1,2,4-triazol-1-yl)quinoxaline with a wider range of transition metals (e.g., Cu, Zn, Co, Ni) to synthesize new complexes and evaluate their catalytic efficacy in various organic transformations researchgate.net.

Elucidation of Molecular Mechanisms in Biological Interactions of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

The quinoxaline and 1,2,4-triazole nuclei are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities nih.govmdpi.comnih.gov. Fused triazoloquinoxaline derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-diabetic, and anti-Alzheimer properties nih.govnih.govnih.gov.

The molecular mechanisms underlying these activities are often elucidated through a combination of in vitro assays and in silico molecular docking. For instance, the anti-diabetic activity of certain triazolo[4,3-a]quinoxaline sulfonamides has been linked to the inhibition of α-amylase and α-glucosidase. Docking studies revealed that the N3 atom of the triazole moiety forms a critical hydrogen bond with histidine residues in the enzyme's active site nih.gov. Similarly, the anticancer effects of related compounds are often attributed to the inhibition of key enzymes like protein kinases or interactions with DNA nih.govnih.gov.

For 2-(1H-1,2,4-triazol-1-yl)quinoxaline, it is hypothesized that its biological activity would be driven by similar molecular interactions:

Hydrogen Bonding: The nitrogen atoms of both the quinoxaline and triazole rings can act as hydrogen bond acceptors.

π-π Stacking: The planar aromatic structure can engage in π-π stacking interactions with aromatic residues in protein binding pockets or intercalate between DNA base pairs.

Metal Chelation: The ligand's ability to chelate metal ions could be relevant for inhibiting metalloenzymes.

Elucidating these mechanisms for the title compound requires extensive biological screening followed by detailed structural biology and computational studies.

Prospects for 2-(1H-1,2,4-triazol-1-yl)quinoxaline in Emerging Material Science Applications

Both 1,2,4-triazole and quinoxaline derivatives are recognized for their utility in material science. The highly electron-deficient nature of the 1,2,4-triazole ring provides excellent electron-transport and hole-blocking properties researchgate.net. Quinoxalines are also known to be used in the production of dyes and electronic materials due to their π-conjugated systems wisdomlib.org.

The combination of these two heterocycles in a single molecule suggests significant potential in optoelectronic applications.

| Potential Application | Relevant Properties of the Scaffold |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | The electron-transport capabilities of the triazole moiety and the π-conjugated system of the quinoxaline core make it a candidate for host or electron-transport layer materials. |

| Organic Photovoltaics (OPVs) | The defined electronic properties (HOMO/LUMO levels) could be tuned for use in solar cell applications. |

| Sensors | The nitrogen-rich structure provides multiple sites for binding to analytes (e.g., metal ions), which could lead to a detectable change in fluorescence or color. |

| Heat-Resistant Polymers | The high thermal stability characteristic of aromatic nitrogen heterocycles could be exploited in the development of advanced polymers. |

The prospects for 2-(1H-1,2,4-triazol-1-yl)quinoxaline in these areas are strong, but experimental validation is needed. Future research should focus on synthesizing the compound and its derivatives and characterizing their photophysical and electronic properties to assess their suitability for these emerging applications.

Identification of Critical Research Gaps and Promising Avenues for Future Investigations of 2-(1H-1,2,4-triazol-1-yl)quinoxaline

Despite the promising profile of 2-(1H-1,2,4-triazol-1-yl)quinoxaline based on related structures, there are significant gaps in the current body of scientific literature specifically concerning this molecule. Addressing these gaps presents numerous opportunities for future research.

Critical Research Gaps:

Definitive Synthesis and Characterization: There is a lack of published, optimized, and high-yield synthetic routes specifically for 2-(1H-1,2,4-triazol-1-yl)quinoxaline, along with its complete spectroscopic and crystallographic characterization.

Systematic Biological Screening: The compound has not been systematically evaluated for a broad range of biological activities. Its potential as an anticancer, antimicrobial, antiviral, or enzyme-inhibiting agent remains unexplored experimentally.

Coordination Chemistry: While initial studies on related isomers are promising, the coordination behavior of this specific ligand with a diverse array of d-block and f-block metals has not been investigated.

Experimental Material Properties: The photophysical and electronic properties (e.g., fluorescence quantum yield, charge carrier mobility) have not been experimentally measured, preventing its validation for material science applications.

Promising Avenues for Future Investigations:

Medicinal Chemistry: Synthesize a library of derivatives with substitutions on the quinoxaline ring to establish clear structure-activity relationships (SAR) for anticancer and antimicrobial activities.

Catalysis: Develop novel transition metal complexes and investigate their efficacy as catalysts in key organic reactions, such as cross-coupling or oxidation reactions.

Bioinorganic Chemistry: Explore the role of its metal complexes as potential therapeutic agents, leveraging the combined properties of the metal center and the bioactive ligand.

Materials Science: Fabricate and test prototype electronic devices (e.g., OLEDs) incorporating the compound to experimentally validate its performance as an organic electronic material.

Supramolecular Chemistry: Investigate the self-assembly properties of the molecule and its metal complexes to create novel supramolecular architectures with unique functions.

Q & A

Q. What are the primary synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives?

The most common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, tetrazoloquinoxalines react with terminal alkynes (e.g., ethynylarenes) in the presence of Cu(I) catalysts (e.g., CuI or CuSO₄ with ascorbic acid) in toluene at 100°C under argon for 4 days. Purification via flash column chromatography yields products with typical yields of 21–36% .

Q. What analytical techniques are critical for characterizing 2-(1H-1,2,4-triazol-1-yl)quinoxaline derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity of triazole formation and substituent positions (e.g., aromatic protons in quinoxaline at δ 8.5–9.0 ppm) .

- Mass spectrometry (HRMS/ESI-MS) : For molecular ion confirmation (e.g., [M+H]⁺ peaks matching calculated masses) .

- TLC and HPLC : To monitor reaction progress and purity .

Q. How are reaction conditions optimized for quinoxaline-triazole hybrid synthesis?

- Solvent selection : Toluene or DMF for CuAAC reactions due to their compatibility with copper catalysts .

- Temperature and time : 80–100°C for 24–96 hours, depending on substrate reactivity .

- Catalyst loading : 5–10 mol% CuI or CuSO₄ with reducing agents (e.g., sodium ascorbate) to maintain Cu(I) oxidation state .

Q. What in vitro assays are used for preliminary biological evaluation of these compounds?

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ calculations .

- Antimicrobial screening : Agar diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can low yields in CuAAC-based syntheses be addressed?

Strategies include:

- Precatalyst optimization : Switching from CuSO₄/ascorbate to preformed Cu(I) complexes (e.g., Cu(PPh₃)₃Br) to enhance regioselectivity and reduce side reactions .

- Microwave-assisted synthesis : Reducing reaction time (e.g., 2 hours vs. 4 days) while improving yields by 10–15% .

- Protecting group strategies : For example, using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions at reactive quinoxaline nitrogen sites .

Q. How do structural modifications influence the antiproliferative activity of these hybrids?

- Triazole substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the triazole enhance cytotoxicity by 2–3-fold compared to electron-donating groups (e.g., -OCH₃) .

- Quinoxaline substitution : Methyl or phenyl groups at the quinoxaline 3-position improve membrane permeability, as shown in docking studies with EGFR kinase .

- Hybridization with sulfonamides : Enhances DNA intercalation, as evidenced by fluorescence quenching assays with CT-DNA .

Q. How can contradictory biological activity data across studies be resolved?

- Replicate assays : Ensure consistency using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity validation : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .

- Cell-line specificity : Compare activity across multiple cell lines (e.g., breast vs. lung cancer) to identify target selectivity .

Q. What computational methods support the rational design of these compounds?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like tubulin or topoisomerase II .

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .

- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., reducing CYP450 inhibition risks) .

Methodological Considerations

Q. How to troubleshoot regioselectivity issues in triazole-quinoxaline coupling?

Q. What strategies validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.